3-Chloroquinoxaline-2-carbonyl chloride

Descripción general

Descripción

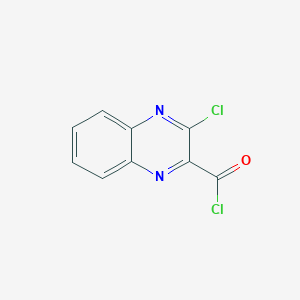

3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound with the empirical formula C9H5ClN2O2 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit significant biological activity .

Synthesis Analysis

The synthesis of 3-chloroquinoxaline-2-carbonyl chloride and its derivatives has been a subject of research. For instance, a series of 3-chloroquinoxaline-2-carboxamides were prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol .Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxaline-2-carbonyl chloride consists of a quinoxaline core with a chlorine atom at the 3-position and a carbonyl chloride group at the 2-position .Aplicaciones Científicas De Investigación

Chemical Transformation and Reactions

- The reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride led to the formation of a chloro compound with loss of N-oxide function, indicating a potential role of 3-Chloroquinoxaline-2-carbonyl chloride in facilitating unusual chlorine substitution reactions (Ahmad, Habib, Ziauddin, & Bashir, 1965).

- Synthesis of novel tetracyclic ring systems from 3-chloroquinoxaline-2-carbonyl chloride and other compounds, demonstrating its utility in creating new chemical structures (Eller, Datterl, & Holzer, 2007).

Synthesis of Novel Compounds

- 3-Chloroquinoxaline-2-carbonyl chloride is used in the synthesis of 3-alkynylquinoxaline-2-carbonitriles, which are precursors to various novel compounds including pyrido[3,4-b]quinoxalin-1(2H)-imines (Tyaglivy, Gulevskaya, Pozharskii, & Askalepova, 2013).

- It's involved in the creation of a series of novel quinoxaline derivatives with potential antimicrobial activity, highlighting its role in pharmaceutical chemistry (Soliman & Amer, 2012).

Applications in Analytical Chemistry

- 3-Chloroquinoxaline-2-carbonyl chloride is used as a reagent in fluorescence derivatization of amines for liquid chromatography, demonstrating its utility in analytical chemistry (Ishida, Yamaguchi, Iwata, & Nakamura, 1989).

Environmental and Electrochemical Applications

- The compound plays a role in the electrochemical degradation of dyes and pollutants, indicating its potential for environmental applications (Rajkumar, Song, & Kim, 2007).

- It is involved in the electrochemical oxidation processes for pollutant degradation, further emphasizing its environmental significance (Brillas, Calpe, & Casado, 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloroquinoxaline-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMCIIVGSIZXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoxaline-2-carbonyl chloride | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-3-thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2731508.png)

![(4-Bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B2731511.png)

![N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B2731513.png)

![4-chloro-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2731519.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2731523.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2731524.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2731526.png)